molecular formula C15H13N3O4 B3000958 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-05-5

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3000958
CAS No.: 886503-05-5
M. Wt: 299.286
InChI Key: XHJFJCDSODRMRL-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery research . This specific analogue is of particular interest for the design and synthesis of novel bioactive molecules. The 3,4-dimethoxyphenyl moiety at the 7-position is a key structural feature found in potent research compounds, including CFTR activators investigated for therapeutic applications such as dry eye disease . The carboxylic acid functional group at the 2-position offers a versatile handle for further synthetic modification via amide coupling or other conjugation reactions, allowing researchers to explore structure-activity relationships and optimize properties like potency and solubility . The pyrazolo[1,5-a]pyrimidine core is a common framework in a wide range of pharmacological tool compounds and inhibitors, with documented research applications targeting various kinases (such as CDK2, TRKA, PIM, and PI3Kδ) , as well as tubulin polymerization . This makes derivatives of this scaffold valuable for investigating new therapeutic strategies in areas like oncology and inflammatory diseases. This product is intended for use as a key intermediate in organic synthesis and drug discovery efforts. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-12-4-3-9(7-13(12)22-2)11-5-6-16-14-8-10(15(19)20)17-18(11)14/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFJCDSODRMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid. The process can be catalyzed by acids or bases and may require controlled temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Key Features Biological Relevance
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-(4-Fluorophenyl), 2-carboxylic acid Enhanced lipophilicity due to fluorine; reduced solubility compared to 3,4-dimethoxy analog. Potential kinase inhibitor (no explicit activity data) .
7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-(Naphthalen-2-yl), 2-carboxylic acid Bulky aromatic group improves binding to hydrophobic pockets; lower synthetic yield (unoptimized). Tested for antimicrobial activity but data not reported .
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-(2,4-Dichlorophenyl), 2-carboxylic acid Electron-withdrawing Cl groups enhance stability; moderate solubility. Used in agrochemical research .
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(3,4-Dimethoxyphenyl), 7-(CF₃), 2-carboxylic acid Trifluoromethyl group increases metabolic stability; higher molecular weight (367.28 g/mol). Discontinued due to poor bioavailability .
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(4-Methoxyphenyl), 3-carboxylic acid Carboxylic acid at position 3 alters binding orientation; lower potency in preliminary assays. Explored as a CFTR modulator .

Key Observations :

  • Substituent Position: The 3,4-dimethoxyphenyl group in the target compound provides balanced lipophilicity and hydrogen-bonding capacity compared to mono-substituted (e.g., 4-fluorophenyl) or bulky (e.g., naphthalen-2-yl) analogs .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility but may reduce metabolic stability relative to trifluoromethyl or chloro substituents .
Solubility and Pharmacokinetics
  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (e.g., 13b achieved 80% yield after hydrolysis) compared to ester or amide derivatives .
  • Amide Derivatives: Compounds like 5e (morpholinoethoxy substituent) and 5f (morpholinophenyl) exhibited enhanced membrane permeability due to reduced polarity .

Biological Activity

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group. The synthesis typically involves the cyclization of substituted acetophenones with amino derivatives under specific conditions to yield the desired pyrazolo[1,5-a]pyrimidine framework .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant growth inhibition across various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of 43.9% against 56 different cancer cell lines, suggesting broad-spectrum anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedGrowth Inhibition (%)
Compound AHeLa50
Compound BMCF-745
This compoundVarious43.9

Antiviral Activity

The compound has also shown promising antiviral properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit viral replication through various mechanisms. For example, certain derivatives have been effective against hepatitis A virus (HAV) and other viral strains at low concentrations, showcasing their potential as antiviral agents .

Table 2: Antiviral Efficacy of Pyrazolo Derivatives

Virus TypeCompound TestedEC50 (µg/mL)
Hepatitis A7-(3,4-Dimethoxyphenyl) derivative20
Tobacco MosaicCompound C15
HSV-1Compound D25

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on kinases involved in cancer cell proliferation.
  • Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Molecular docking studies suggest that these compounds adopt binding modes similar to known inhibitors of critical pathways in cancer progression and viral replication .

Case Studies

Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical settings:

  • Case Study on Cancer Cell Lines : A study investigated the effects of various pyrazolo derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antiviral Properties Against HAV : In vitro studies demonstrated that the compound effectively inhibited HAV replication in human liver cell lines at concentrations lower than those required for cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of enaminone precursors. For example:

React 3,4-dimethoxyphenylacetone with [Formula: see text]-dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate .

Perform cyclization with a pyrazole-carboxylic acid derivative under reflux in pyridine or DMF .

Purify via recrystallization (ethanol/DMF) or column chromatography. Yield optimization may require adjusting reaction time, temperature, or catalyst loading .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the pyrazolo[1,5-a]pyrimidine core, methoxy groups, and carboxylic acid protons. For example, the carboxylic acid proton appears as a broad singlet near δ 12-14 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H bending .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C16H14N3O4: 312.0983) .
  • Elemental Analysis : Confirm purity (>95%) by matching calculated vs. observed C, H, N values .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and poorly soluble in water .
  • Stability : Store at –20°C under inert atmosphere (N2/Ar). Degradation occurs under prolonged light exposure or high humidity. Monitor via HPLC for stability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Methodological Answer :

  • Substituent Modification : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., CF3) or electron-donating groups (e.g., -NH2) to assess effects on target binding .
  • Enzymatic Assays : Test inhibitory activity against kinases or metabolic enzymes (e.g., IC50 determination). Compare with analogs like trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
  • Computational Docking : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalytic Conditions : Employ palladium-catalyzed direct C-H arylation to reduce steps and byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Work-Up Optimization : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for large-scale purification .

Q. How to resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer :

  • X-Ray Crystallography : Obtain single crystals (slow evaporation from ethanol) to unambiguously confirm bond lengths and angles .
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 09, B3LYP/6-31G*) to validate assignments .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
  • Acute Toxicity : Refer to MSDS for LD50 data. Administer first aid (e.g., eye irrigation with saline for 15 minutes) upon exposure .

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